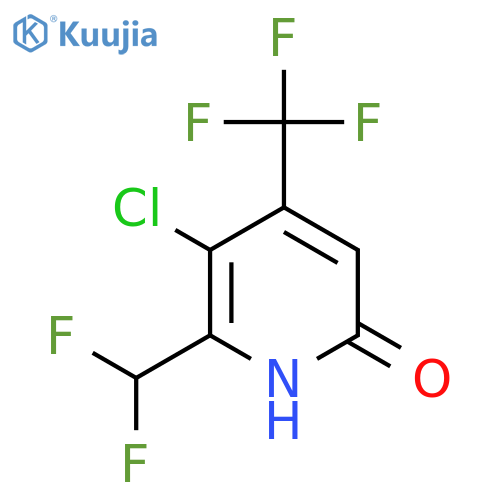

Cas no 1804459-50-4 (3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine)

1804459-50-4 structure

商品名:3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine

CAS番号:1804459-50-4

MF:C7H3ClF5NO

メガワット:247.54983830452

CID:4866455

3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine

-

- インチ: 1S/C7H3ClF5NO/c8-4-2(7(11,12)13)1-3(15)14-5(4)6(9)10/h1,6H,(H,14,15)

- InChIKey: MIMPEIYVWLMLPG-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C(F)F)NC(C=C1C(F)(F)F)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 357

- トポロジー分子極性表面積: 29.1

- 疎水性パラメータ計算基準値(XlogP): 1.6

3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029053766-1g |

3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine |

1804459-50-4 | 97% | 1g |

$1,564.50 | 2022-04-02 |

3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Po-Jung Huang,Yoshiki Natori,Yasutaka Kitagawa Dalton Trans., 2019,48, 908-914

1804459-50-4 (3-Chloro-2-(difluoromethyl)-6-hydroxy-4-(trifluoromethyl)pyridine) 関連製品

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量